Phenyl sulfate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl sulfate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H,7,8,9)/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYRPMDGLDAWRQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

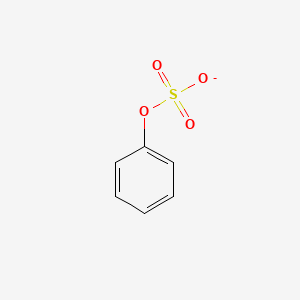

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5O4S- |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Biosynthesis of Phenyl Sulfate (B86663)

Abstract

Phenyl sulfate (C₆H₆O₄S) is a significant metabolite attracting considerable interest in clinical research and drug development.[1][2] As a prominent protein-bound uremic toxin and a gut-host co-metabolite, its biosynthesis is a multi-step process involving both the gut microbiota and host enzymatic machinery.[3] Elevated levels of this compound are strongly associated with the progression of diabetic kidney disease and other pathologies, positioning it as a critical biomarker and potential therapeutic target.[4][5][6][7][8][9] This document provides a comprehensive technical overview of the biosynthesis and chemical synthesis of this compound, details on its quantitative analysis, and relevant experimental protocols for its study.

This compound Biosynthesis Pathway

The formation of this compound in mammals is a collaborative process between the gut microbiome and host metabolism, primarily occurring in the liver. The pathway can be summarized in two major steps:

-

Microbial Generation of Phenol (B47542): Dietary aromatic amino acids, particularly tyrosine, are metabolized by specific bacteria within the gut microbiota.[3] The bacterial enzyme tyrosine phenol-lyase catalyzes the conversion of tyrosine into phenol.[2][7][8][10][11][12] This phenol is then absorbed from the intestinal lumen into the bloodstream.[12]

-

Host Sulfation of Phenol: Upon reaching the liver via the portal vein, phenol undergoes Phase II biotransformation.[12] Cytosolic sulfotransferase enzymes, predominantly Sulfotransferase 1A1 (SULT1A1) , catalyze the conjugation of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of phenol.[2][3][10][13][14] This reaction yields this compound, a more water-soluble compound that can be excreted by the kidneys.[11][14]

The overall biosynthesis pathway is illustrated below.

Chemical and Chemoenzymatic Synthesis

The synthesis of this compound for use as an analytical standard or in experimental studies can be achieved through chemical or chemoenzymatic methods.

Chemical Synthesis

The most direct chemical route is the sulfation of phenol. This can be accomplished using various sulfating agents:

-

Sulfur Trioxide Complexes: Reagents like sulfur trioxide pyridine (B92270) complex (SO₃·pyridine) or sulfur trioxide dimethylformamide complex (SO₃·DMF) are commonly used to sulfate phenolic compounds.[15]

-

Chlorosulfonic Acid: Treating phenol with chlorosulfonic acid is another effective method for producing this compound.[1][15]

These methods involve controlled reaction conditions to achieve the desired sulfonation of the phenol's hydroxyl group.[1]

Chemoenzymatic Synthesis

Enzymatic approaches offer high selectivity and milder reaction conditions. While PAPS-dependent sulfotransferases can be used, the high cost and instability of PAPS make this less suitable for large-scale synthesis.[15] A more practical alternative involves PAPS-independent bacterial aryl sulfotransferases (AST), such as the one from Desulfitobacterium hafniense.[15][16] This enzyme uses a more stable and affordable sulfate donor, like p-nitrothis compound (p-NPS), to sulfate a wide range of phenolic compounds.[15][16]

Quantitative Data Summary

Quantitative data from various studies are crucial for understanding the physiological and pathological concentrations of this compound.

| Parameter | Value / Range | Context / Model | Reference |

| Basal Plasma Level | 3.06 ± 2.63 µM | db/db diabetic mice | [4] |

| Peak Plasma Level | 64.53 ± 5.87 µM | db/db mice 1 hour after 50 mg/kg oral administration | [4] |

| In Vitro Concentration | 30 µM | Used to induce mitochondrial dysfunction in human podocyte-like cells | [9][17] |

| In Vitro Concentration Range | 0.2 - 10 mmol/L | Used to decrease glutathione (B108866) levels in porcine renal tubular cells | [18] |

| Plasma Concentration | 5 - 20 µM | Reached 6 hours after human ingestion of mixed berry purée (for related phenolic sulfates) | [19] |

Experimental Protocols

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a general method for the highly sensitive and specific quantification of this compound from biological matrices.

1. Sample Preparation:

- Thaw frozen plasma samples on ice.

- To 50 µL of plasma, add 150 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound) to precipitate proteins.

- Vortex the mixture vigorously for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

- Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen.

- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. HPLC Separation:

- HPLC System: A high-performance liquid chromatography system.

- Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A linear gradient from 5% B to 95% B over several minutes, followed by a re-equilibration step.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5-10 µL.

3. Mass Spectrometry Detection:

- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

- Detection: Multiple Reaction Monitoring (MRM).

- This compound Transition: Precursor ion (m/z) 173.0 -> Product ion (m/z) 93.0.

- Monitor the specific transition for the internal standard.

- Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

The general workflow for this analytical protocol is depicted below.

Protocol: In Vivo Study of this compound-Induced Albuminuria

This protocol describes an animal experiment to assess the pathogenic role of this compound.

1. Animal Model:

- Use a relevant diabetic mouse model, such as db/db mice or streptozotocin-induced diabetic mice.[4][8]

- House animals in metabolic cages to allow for accurate urine collection.

2. Administration of this compound:

- Prepare a solution of this compound in sterile water or saline.

- Administer this compound orally to the treatment group (e.g., at a dose of 50 mg/kg body weight) daily for a defined period (e.g., 4-6 weeks).[4][20]

- Administer the vehicle (water or saline) to the control group.

3. Sample Collection and Analysis:

- Collect 24-hour urine samples at baseline and at regular intervals throughout the study.

- Measure urinary albumin and creatinine (B1669602) concentrations using commercially available ELISA and colorimetric assay kits, respectively.

- Calculate the albumin-to-creatinine ratio (ACR) to assess the degree of albuminuria.

- At the end of the study, collect blood via cardiac puncture to measure plasma this compound levels (using the LC-MS/MS protocol above) and other relevant biomarkers.

4. Histological Analysis:

- Perfuse and collect the kidneys.

- Fix tissues in 4% paraformaldehyde, embed in paraffin, and section for staining (e.g., Periodic acid-Schiff stain) to evaluate glomerular and podocyte morphology.[4]

Relevance in Drug Development and Clinical Research

-

Uremic Toxin and Disease Marker: this compound is recognized as a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD).[10][18][21] Its levels are correlated with the progression of albuminuria in diabetic kidney disease, making it a valuable biomarker for diagnosis and prognosis.[4][5][6][8]

-

Therapeutic Target: The biosynthesis pathway of this compound presents potential therapeutic targets. For instance, inhibiting the bacterial enzyme tyrosine phenol-lyase has been shown to reduce albuminuria in diabetic mice, suggesting that modulating the gut microbiome or its metabolic output could be a viable strategy.[4][5][6][8]

-

Role in Drug Metabolism: The sulfation pathway, catalyzed by SULT enzymes, is a critical Phase II detoxification route for many phenolic drugs and xenobiotics.[22][23][24] Understanding the capacity and potential for saturation of this pathway is essential in drug development to predict drug clearance, potential drug-drug interactions, and metabolic shunting. The availability of inorganic sulfate can be a rate-limiting factor in this process.[24]

References

- 1. Buy Phenyl hydrogen sulfate | 937-34-8 [smolecule.com]

- 2. Human Metabolome Database: Showing metabocard for Phenol sulphate (HMDB0060015) [hmdb.ca]

- 3. Sodium this compound|14276-99-4|Research Chemical [benchchem.com]

- 4. Gut microbiome-derived this compound contributes to albuminuria in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. keio.elsevierpure.com [keio.elsevierpure.com]

- 6. Gut microbiome-derived this compound contributes to albuminuria in diabetic kidney disease [escholarship.org]

- 7. Diabetic Kidney Disease: Contribution of this compound Derived from Dietary Tyrosine upon Gut Microbiota Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gut microbiome-derived this compound contributes to albuminuria in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. PathWhiz [pathbank.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. uniprot.org [uniprot.org]

- 14. Sult1a1 | Abcam [abcam.com]

- 15. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound | CAS 937-34-8 | Cayman Chemical | Biomol.com [biomol.com]

- 18. apexbt.com [apexbt.com]

- 19. researchgate.net [researchgate.net]

- 20. medchemexpress.com [medchemexpress.com]

- 21. This compound, indoxyl sulfate and p-cresyl sulfate decrease glutathione level to render cells vulnerable to oxidative stress in renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. SULT1A1 - Wikipedia [en.wikipedia.org]

- 23. genecards.org [genecards.org]

- 24. Sulfate conjugation in drug metabolism: role of inorganic sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological role of phenyl sulfate in the human body

An In-depth Technical Guide on the Biological Role of Phenyl Sulfate (B86663) in the Human Body

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phenyl sulfate is a gut microbiota-derived metabolite recognized for its significant biological activities, particularly as a protein-bound uremic toxin. Originating from the bacterial metabolism of dietary tyrosine, it undergoes sulfation in the liver and is subsequently cleared by the kidneys. In states of renal dysfunction, such as Chronic Kidney Disease (CKD) and Diabetic Kidney Disease (DKD), this compound accumulates in the circulation, contributing to disease pathology. Its detrimental effects are primarily mediated through the induction of oxidative stress, mitochondrial dysfunction, and inflammation. This document provides a comprehensive overview of the synthesis, metabolism, and biological roles of this compound, with a focus on its contribution to renal disease. It includes quantitative data on its physiological and pathological concentrations, detailed experimental protocols for its study, and diagrams of its key signaling pathways to serve as a technical guide for the scientific community.

Introduction

This compound (PS) is an organic compound belonging to the class of phenylsulfates. It is endogenously produced as a metabolite derived from the dietary amino acid tyrosine through the action of the gut microbiome.[1][2] While it is a normal component of the human metabolome, its accumulation in the body is associated with significant toxicity, particularly in the context of impaired renal function.[3] As a protein-bound uremic toxin, this compound is not efficiently removed by conventional hemodialysis, leading to its persistence in patients with CKD.[4] Growing evidence implicates elevated levels of this compound in the progression of diabetic kidney disease, where it induces albuminuria and podocyte damage.[5][6][7] The underlying mechanisms of its toxicity involve the generation of reactive oxygen species (ROS), depletion of cellular antioxidants like glutathione (B108866), and impairment of mitochondrial function.[8] This guide details the current understanding of this compound's role in human biology and disease.

Synthesis and Metabolism

The generation of this compound is a multi-step process involving both the gut microbiota and host metabolism.

-

Gut Microbial Metabolism of Tyrosine: Dietary tyrosine that reaches the colon is metabolized by certain gut bacteria. These bacteria possess the enzyme tyrosine phenol-lyase (TPL), which converts tyrosine into phenol (B47542).[6][9]

-

Hepatic Sulfation: Phenol is absorbed from the intestine into the portal circulation and transported to the liver. In hepatocytes, phenol undergoes Phase II detoxification via sulfation. The enzyme sulfotransferase 1A1 (SULT1A1) catalyzes the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to phenol, forming this compound.[1][2]

-

Renal Excretion: this compound is released into the bloodstream, where it circulates bound to proteins, primarily albumin. It is then transported to the kidneys for excretion. The organic anion transporter SLCO4C1, located in the proximal tubular cells of the kidney, plays a role in its secretion into the urine.[6][9]

Figure 1: Synthesis and metabolic pathway of this compound.

Quantitative Data

The circulating concentration of this compound is a critical determinant of its biological effect. Levels are significantly elevated in patients with renal impairment compared to healthy individuals.

| Parameter | Condition | Matrix | Concentration / Value | Reference(s) |

| Basal Concentration | Healthy Volunteers (Post-berry ingestion) | Plasma | Up to 20 µM (for various phenolic sulfates) | [10] |

| db/db Diabetic Mice | Plasma | 3.06 ± 2.63 µM | [6] | |

| Pathological Concentration | Hemodialysis Patients (Max) | Serum | 259.8 µM | [11] |

| db/db Mice (1 hr post 50 mg/kg oral dose) | Plasma | 64.53 ± 5.87 µM | [6] | |

| Protein Binding | 4-ethyl this compound (related uremic toxin) | - | Binding Energy with BSA: -5.28 Kcal/mol | [12][13][14][15] |

| This compound | - | Qualitatively described as a protein-bound solute. Specific % binding not available. | [4][16] |

Note: Quantitative data for this compound concentrations across different stages of CKD in humans are not well-established in readily available literature; however, levels of related protein-bound uremic toxins like indoxyl sulfate and p-cresyl sulfate are known to increase progressively as renal function declines.[17]

Biological Role and Pathophysiology

Role in Diabetic Kidney Disease (DKD)

This compound is a key contributor to the pathogenesis of DKD.[1][8][18] Studies have shown that serum this compound levels correlate with the progression of albuminuria in patients with microalbuminuria.[6][7] Administration of this compound to diabetic animal models induces podocyte damage, characterized by foot process effacement, and exacerbates albuminuria.[6]

Induction of Oxidative Stress

A primary mechanism of this compound-induced cellular damage is the induction of oxidative stress.[4][16]

-

Glutathione Depletion: this compound treatment of renal tubular cells and podocytes leads to a dose-dependent decrease in the levels of glutathione (GSH), a major intracellular antioxidant.[4] This depletion renders cells more vulnerable to damage from reactive oxygen species.

-

Increased ROS Production: this compound exposure has been shown to increase the production of ROS, leading to an imbalance in the cellular redox state.[6]

Mitochondrial Dysfunction

Mitochondria are a key target of this compound toxicity. This compound-induced injury to podocytes is associated with significant mitochondrial dysfunction, including decreased ATP production and increased mitochondrial ROS generation.[8] This is linked to the downregulation of key regulators of mitochondrial biogenesis and function.

Pro-inflammatory Effects

Recent studies have implicated this compound in the activation of inflammatory pathways. Specifically, this compound can induce the activation of the NLRP3 inflammasome in podocytes.[6] This leads to the cleavage of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18, propagating a local inflammatory response within the kidney.[6][19][20][21]

Key Signaling Pathways

This compound exerts its pathological effects by modulating several critical intracellular signaling pathways.

This compound-Induced Oxidative Stress and Mitochondrial Dysfunction Pathway

This compound induces cellular damage by increasing ROS levels and depleting glutathione. This oxidative stress leads to the downregulation of the SIRT1/PGC-1α/Nrf1 signaling axis, a critical pathway for mitochondrial biogenesis and antioxidant defense. The resulting mitochondrial dysfunction further amplifies ROS production, creating a vicious cycle of cellular injury.

Figure 2: this compound-induced oxidative stress pathway.

This compound-Induced Inflammasome Activation Pathway

This compound-induced ROS acts as a danger signal that triggers the assembly and activation of the NLRP3 inflammasome. This multiprotein complex activates caspase-1, which processes pro-inflammatory cytokines into their active forms, leading to inflammation and a form of programmed cell death called pyroptosis.

Figure 3: this compound-induced NLRP3 inflammasome activation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol describes a representative method for the quantitative analysis of this compound in biological fluids using liquid chromatography-tandem mass spectrometry.

Figure 4: Workflow for this compound quantification by LC-MS/MS.

1. Materials:

-

Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., Phenyl-d5-sulfate)

-

Microcentrifuge tubes

2. Sample Preparation: [22][23]

-

Thaw plasma/serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

-

Add 400 µL of ice-cold methanol containing the internal standard (e.g., at 1 µM). The methanol serves to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% ACN, 0.1% Formic Acid). Vortex to mix.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Conditions: [24]

-

LC System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 5% B

-

6.1-8 min: Re-equilibrate at 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

MRM Transitions:

-

This compound: Q1: 173.0 m/z -> Q3: 93.0 m/z (loss of SO3)

-

Phenyl-d5-sulfate (IS): Q1: 178.0 m/z -> Q3: 98.0 m/z

-

4. Data Analysis:

-

Construct a calibration curve using the analytical standard.

-

Quantify this compound in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Measurement of Total Glutathione in Cultured Cells

This protocol details a colorimetric assay to measure total glutathione (GSH + GSSG) in cell lysates based on the enzymatic recycling method with DTNB (Ellman's reagent).[5][8][9][25]

1. Materials:

-

Phosphate-buffered saline (PBS)

-

5% 5-Sulfosalicylic acid (SSA) for deproteination

-

Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer with 1 mM EDTA, pH 7.0)

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) stock solution

-

NADPH stock solution

-

Glutathione Reductase enzyme solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

2. Cell Treatment and Lysis:

-

Plate cells (e.g., human podocytes or renal tubular cells) in a multi-well plate (e.g., 12-well or 24-well) and grow to desired confluency (e.g., 80-90%).

-

Treat cells with various concentrations of this compound (e.g., 0, 100, 500, 1000 µM) in culture medium for a specified duration (e.g., 24 hours).

-

After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding an appropriate volume of ice-cold Assay Buffer (e.g., 100 µL for a 24-well) and scraping the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

For deproteination, add 0.25 volumes of 5% SSA to the lysate (e.g., 25 µL of SSA to 100 µL of lysate). Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 8,000 x g for 10 minutes at 4°C.

-

Collect the supernatant, which contains the glutathione, for analysis.

3. Assay Procedure:

-

Prepare a GSH standard curve (e.g., ranging from 0 to 10 nmol/well).

-

Prepare a Reaction Mix for the number of samples and standards. For each reaction, mix:

-

120 µL Assay Buffer

-

20 µL Glutathione Reductase solution

-

20 µL NADPH solution

-

-

In a 96-well plate, add 20 µL of each standard or sample supernatant per well.

-

Add 160 µL of the Reaction Mix to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of DTNB solution to each well.

-

Immediately measure the absorbance at 412 nm in a kinetic mode for 5-10 minutes, or as an endpoint reading after 10 minutes.

4. Data Analysis:

-

Calculate the rate of absorbance change (ΔA/min) for each well.

-

Plot the ΔA/min for the standards against their concentrations to create a standard curve.

-

Determine the glutathione concentration in the samples from the standard curve.

-

Normalize the glutathione content to the total protein concentration of the cell lysate (determined by a separate protein assay like BCA or Bradford).

Assessment of Podocyte Damage by Immunohistochemistry

This protocol describes the staining of mouse kidney sections for the podocyte-specific protein nephrin (B609532) to evaluate injury.

1. Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose (B13894) solutions (15% and 30% in PBS)

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Primary antibody: Goat anti-Mouse Nephrin (e.g., R&D Systems, AF3159)

-

Secondary antibody: Donkey anti-Goat IgG conjugated to a fluorophore (e.g., Alexa Fluor 594)

-

Blocking buffer: 5% normal donkey serum, 0.3% Triton X-100 in PBS

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

2. Tissue Preparation:

-

Perfuse the mouse with ice-cold PBS followed by 4% PFA.

-

Dissect the kidneys and fix them in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue by sequential incubation in 15% sucrose and then 30% sucrose at 4°C until the tissue sinks.

-

Embed the tissue in OCT compound and freeze.

-

Cut 5-7 µm thick sections using a cryostat and mount on charged slides.

3. Staining Protocol: [1][2][26][27]

-

Air dry the slides for 30 minutes.

-

Wash sections 3 times for 5 minutes each in PBS.

-

Perform antigen retrieval if necessary (method depends on fixation and antibody). For nephrin, this is often not required with frozen sections.

-

Permeabilize and block the sections by incubating in Blocking Buffer for 1 hour at room temperature.

-

Incubate with the primary anti-Nephrin antibody diluted in blocking buffer (e.g., 10 µg/mL) overnight at 4°C in a humidified chamber.

-

Wash sections 3 times for 10 minutes each in PBS.

-

Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.

-

Wash sections 3 times for 10 minutes each in PBS, protected from light.

-

Counterstain nuclei by incubating with DAPI (e.g., 1 µg/mL in PBS) for 5 minutes.

-

Wash sections twice for 5 minutes each in PBS.

-

Mount coverslips using antifade mounting medium.

4. Imaging and Analysis:

-

Image the sections using a fluorescence or confocal microscope.

-

Capture images of glomeruli using appropriate filters for DAPI and the secondary antibody fluorophore.

-

Podocyte injury can be assessed qualitatively by observing the pattern and intensity of nephrin staining (a continuous, linear pattern at the glomerular basement membrane is normal; a discontinuous, punctate, or reduced signal indicates injury).

-

Quantitative analysis can be performed using image analysis software to measure the fluorescence intensity of nephrin staining per glomerulus.

References

- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 2. bio-techne.com [bio-techne.com]

- 3. zivak.com [zivak.com]

- 4. This compound, indoxyl sulfate and p-cresyl sulfate decrease glutathione level to render cells vulnerable to oxidative stress in renal tubular cells | PLOS One [journals.plos.org]

- 5. assaygenie.com [assaygenie.com]

- 6. Huajuxiaoji Formula Alleviates this compound-Induced Diabetic Kidney Disease by Inhibiting NLRP3 Inflammasome Activation and Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gut microbiome-derived this compound contributes to albuminuria in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.elabscience.com [file.elabscience.com]

- 9. GSH+GSSG / GSH Assay Kit (Colorimetric) (ab239709) | Abcam [abcam.com]

- 10. Phenolic sulfates as new and highly abundant metabolites in human plasma after ingestion of a mixed berry fruit purée | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 11. Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of 4-ethyl this compound with bovine serum albumin: Experimental and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction of 4-ethyl this compound with bovine serum albumin: Experimental and molecular docking studies | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. Interaction of 4-ethyl this compound with bovine serum albumin: Experimental and molecular docking studies [pubmed.ncbi.nlm.nih.gov]

- 16. This compound, indoxyl sulfate and p-cresyl sulfate decrease glutathione level to render cells vulnerable to oxidative stress in renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. p‐cresylsulfate and indoxyl sulfate level at different stages of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Diabetic Kidney Disease: Contribution of this compound Derived from Dietary Tyrosine upon Gut Microbiota Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 20. Targeting phenylpyruvate restrains excessive NLRP3 inflammasome activation and pathological inflammation in diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Nephrin is necessary for podocyte recovery following injury in an adult mature glomerulus - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Establishment of Nephrin Reporter Mice and Use for Chemical Screening - PMC [pmc.ncbi.nlm.nih.gov]

Phenyl Sulfate Metabolism in the Liver: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl sulfate (B86663), a key metabolite, plays a crucial role in the detoxification and homeostasis of a wide array of endogenous and xenobiotic compounds. The liver, as the central metabolic organ, is the primary site of phenyl sulfate synthesis through a process known as sulfation. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism in the liver, including the enzymatic pathways, regulatory mechanisms, quantitative data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Core Metabolic Pathway: The Sulfation of Phenol (B47542)

The formation of this compound from phenol is a phase II biotransformation reaction catalyzed by a superfamily of enzymes called sulfotransferases (SULTs). This enzymatic process increases the water solubility of phenol, facilitating its excretion from the body. The overall reaction involves the transfer of a sulfonate group (SO3-) from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of phenol.

Key Components of this compound Metabolism:

-

Phenol: The substrate for this metabolic pathway can originate from various sources, including the diet, the environment, and the metabolic breakdown of aromatic amino acids like tyrosine by the gut microbiota.[1][2]

-

Sulfotransferases (SULTs): These cytosolic enzymes are the catalysts for the sulfation reaction. The human liver expresses several SULT isoforms, with SULT1A1 being the most abundant and a key enzyme in the sulfation of small phenolic compounds.[3][4] Other hepatic isoforms include SULT1B1, SULT1E1, and SULT2A1.[5]

-

3'-Phosphoadenosine-5'-Phosphosulfate (PAPS): This is the obligate co-substrate and universal sulfonate donor for all sulfotransferase reactions. The synthesis of PAPS itself is a critical two-step enzymatic process.[6]

The metabolic pathway for the formation of this compound is a critical detoxification mechanism. By converting phenol into a more water-soluble and less biologically active compound, the liver effectively neutralizes its potential toxicity and prepares it for elimination, primarily through the urine.

Quantitative Data on Hepatic Sulfotransferase Expression and Kinetics

The efficiency of this compound metabolism is determined by the expression levels of SULT enzymes and their kinetic properties. SULT1A1 is the predominant isoform involved in phenol sulfation in the human liver.[3]

| Enzyme/Parameter | Value | Substrate | Source |

| SULT Isoform Expression in Human Liver | |||

| SULT1A1 | >50% of total SULT protein | - | [3] |

| SULT2A1 | ~27% of total SULT protein | - | [3] |

| SULT1B1 | ~14% of total SULT protein | - | [3] |

| SULT1E1 | ~6% of total SULT protein | - | [3] |

| SULT1A3 | Absent in adult liver | - | [3] |

| Kinetic Constants for SULT1A1 | |||

| Km | 0.31 ± 0.14 µM | 4-Nitrophenol (B140041) | [7] |

| Vmax | 885 ± 135 pmol/min/mg | 4-Nitrophenol | [7] |

| Km | ~20 µM | 3-Cyano-7-hydroxycoumarin | [8] |

| Plasma Concentrations of Phenolic Sulfates | |||

| Pyrogallol sulfate | 5 - 20 µM | - | [9][10][11] |

| Catechol sulfate | 5 - 20 µM | - | [9][10][11] |

Note: Kinetic data for phenol with human SULT1A1 is limited; 4-nitrophenol is a commonly used probe substrate that exhibits high affinity for the enzyme.[3] Substrate inhibition is a known characteristic of SULT1A1 with certain phenolic substrates.[3][8]

Regulation of Hepatic Sulfotransferase Gene Expression

The expression of SULT genes in the liver is tightly regulated by a complex network of transcription factors and nuclear receptors. This regulation allows the liver to adapt to varying levels of exposure to xenobiotics and endogenous molecules.

Transcriptional Regulation of SULT1A1

The SULT1A1 gene promoter is TATA-less, and its high basal expression in the liver is driven by the synergistic action of the transcription factors Sp1 and GA binding protein (GABP), which bind to specific elements in the proximal promoter.[1] The Nuclear Factor I (NFI) family of transcription factors has also been identified as a key regulator of SULT1A1 expression.[12]

Regulation by Nuclear Receptors

Several nuclear receptors, which act as sensors for a wide range of ligands, play a crucial role in modulating the expression of various SULT isoforms in response to both xenobiotics and endobiotics.[13][14][15]

Key nuclear receptors involved in SULT gene regulation include:

-

Pregnane (B1235032) X Receptor (PXR): Activated by a broad array of xenobiotics, PXR can regulate the expression of SULTs such as SULT2A1.[16][17] PXR often forms a heterodimer with the Retinoid X Receptor (RXR) to bind to specific DNA response elements.[17][18]

-

Constitutive Androstane Receptor (CAR): Another key xenosensor, CAR, can be activated by compounds like phenobarbital (B1680315) and regulates the expression of various drug-metabolizing enzymes, including SULTs.[15][19]

-

Other Nuclear Receptors: Peroxisome Proliferator-Activated Receptors (PPARs), Farnesoid X Receptor (FXR), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR) have also been implicated in the regulation of SULT gene expression.[13]

The activation of these nuclear receptors by their respective ligands initiates a signaling cascade that ultimately leads to changes in the transcription of target SULT genes, thereby altering the metabolic capacity of the liver.

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying this compound metabolism. This section provides detailed protocols for key assays.

Protocol 1: Sulfotransferase (SULT1A1) Activity Assay (Radiolabeled Method)

This protocol describes a common method for measuring the activity of SULT1A1 using a radiolabeled co-substrate.

Materials:

-

Human liver cytosol or recombinant human SULT1A1

-

Phenol (or 4-nitrophenol as a probe substrate)

-

[35S]PAPS (radiolabeled 3'-phosphoadenosine-5'-phosphosulfate)

-

Reaction Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.0

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Stop Solution: 6% perchloric acid

-

Scintillation cocktail

-

Microcentrifuge tubes, incubator, microcentrifuge, scintillation counter

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, DTT, BSA, and the SULT enzyme source.

-

Add Substrate: Add the phenol substrate to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding [35S]PAPS. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

Stop Reaction: Terminate the reaction by adding the stop solution (perchloric acid) to precipitate the proteins.

-

Centrifugation: Centrifuge the tubes to pellet the precipitated proteins.

-

Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radiolabeled this compound formed is proportional to the enzyme activity.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol outlines a method for the quantitative analysis of this compound in a sample using High-Performance Liquid Chromatography with UV detection.

Materials:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

This compound standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

Sample containing this compound

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v acetonitrile:water). The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection Wavelength: Monitor the absorbance at a wavelength where this compound has significant absorbance (e.g., around 255 nm).

-

-

Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 3: Quantification of this compound by GC-MS with Derivatization

This protocol is suitable for the analysis of this compound when higher sensitivity or chromatographic resolution is required. Derivatization is necessary to increase the volatility and thermal stability of this compound for gas chromatography.

Materials:

-

GC-MS system

-

Derivatization reagent (e.g., BSTFA with 1% TMCS for silylation, or acetic anhydride (B1165640) for acetylation)

-

This compound standard

-

Internal standard (e.g., a deuterated analog of this compound)

-

Organic solvent (e.g., pyridine, acetonitrile)

-

Heating block or oven

-

Nitrogen gas supply for evaporation

Procedure:

-

Sample Preparation and Derivatization:

-

Accurately transfer a known amount of the sample or standard into a reaction vial.

-

If the sample is in an aqueous matrix, perform a liquid-liquid or solid-phase extraction to isolate the this compound.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Add the derivatization reagent and a suitable solvent (e.g., pyridine).

-

Cap the vial tightly and heat at a specific temperature (e.g., 70-80°C) for a defined time (e.g., 30-60 minutes) to complete the derivatization reaction.

-

-

GC-MS Conditions:

-

Injector: Splitless mode at a high temperature (e.g., 250°C).

-

Column: A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program: A temperature gradient is typically used to separate the derivatized analyte from other components. For example, start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C), and hold.

-

Mass Spectrometer: Operate in either full scan mode to identify the derivatized product or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

-

-

Quantification:

-

Construct a calibration curve using the derivatized this compound standards, plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

Conclusion

The metabolism of this compound in the liver is a fundamental process for detoxification and maintaining metabolic homeostasis. A thorough understanding of the enzymes, regulatory pathways, and quantitative aspects of this process is critical for drug development, toxicology, and the study of various disease states. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to design and execute robust studies in this important area of metabolic research. Further investigation into the specific kinetics of phenol with various SULT isoforms and the intricate details of nuclear receptor-mediated regulation will continue to advance our knowledge and capabilities in modulating this vital metabolic pathway for therapeutic benefit.

References

- 1. The human sulfotransferase SULT1A1 gene is regulated in a synergistic manner by Sp1 and GA binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenol sulfotransferase 1A1 activity in human liver: kinetic properties, interindividual variation and re-evaluation of the suitability of 4-nitrophenol as a probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfotransferase 1A1 Substrate Selectivity: A Molecular Clamp Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Molecular Basis for the Broad Substrate Specificity of Human Sulfotransferase 1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenolic sulfates as new and highly abundant metabolites in human plasma after ingestion of a mixed berry fruit purée - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenolic sulfates as new and highly abundant metabolites in human plasma after ingestion of a mixed berry fruit purée | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. Sulfotransferase 1A1 (SULT1A1) gene expression is regulated by members of the NFI transcription factors in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfotransferase genes: Regulation by nuclear receptors in response to xeno/endo-biotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulfotransferase genes: regulation by nuclear receptors in response to xeno/endo-biotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of the cytosolic sulfotransferases by nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nuclear Receptor PXR, transcriptional circuits and metabolic relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The role of pregnane X receptor (PXR) in substance metabolism [frontiersin.org]

- 18. Pregnane X receptor - Wikipedia [en.wikipedia.org]

- 19. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Phenyl Sulfate: A Technical Guide to its Discovery and Role as a Uremic Toxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl sulfate (B86663), a gut microbiota-derived metabolite, has been progressively identified as a significant protein-bound uremic toxin implicated in the pathophysiology of chronic kidney disease (CKD) and its complications. Its discovery was not a singular event but rather an evolution of understanding, moving from the general recognition of phenolic compounds in uremia to the specific elucidation of its origin, mechanisms of toxicity, and clinical relevance. This technical guide provides an in-depth analysis of the core evidence establishing phenyl sulfate as a uremic toxin. It details the key experimental findings, presents quantitative data in a structured format, outlines the protocols used in pivotal studies, and visualizes the complex biological pathways and workflows involved.

The Evolving Discovery of this compound

The scientific understanding of uremic toxicity has evolved over centuries. Early research focused on easily measurable small, water-soluble compounds like urea (B33335) and creatinine.[1][2][3] However, it became apparent that these did not fully account for the complex uremic syndrome. The introduction of advanced analytical methods, such as chromatography and mass spectrometry, enabled the identification of a broader spectrum of retained solutes, including protein-bound compounds like indoxyl sulfate and various phenolic compounds.[1][4]

This compound belongs to this class of protein-bound uremic toxins (PBUTs).[5] These toxins are particularly insidious because their binding to albumin makes them difficult to remove with conventional hemodialysis.[5] While phenol (B47542) itself has long been known as a metabolic product found in urine and a potential toxin at high concentrations, its sulfated form, this compound, has more recently been identified as a key player in the progression of kidney disease, particularly diabetic kidney disease (DKD).[6][7][8] Seminal studies, such as those by Kikuchi et al., have been instrumental in demonstrating a direct pathogenic role for this compound, showing that its administration induces albuminuria and podocyte damage in animal models.[6][9]

Biosynthesis and Accumulation in CKD

The formation of this compound is a multi-step process involving a gut-kidney axis.

-

Gut Microbiota Metabolism : Dietary tyrosine, an amino acid from protein intake, is metabolized by the gut microbiota.[10] Specific bacteria possessing the enzyme tyrosine phenol-lyase (TPL) convert tyrosine into phenol.[6][9]

-

Hepatic Sulfonation : The phenol produced is absorbed into the bloodstream and transported to the liver. There, it undergoes phase II metabolism, where it is sulfonated by the sulfotransferase 1A1 (SULT1A1) enzyme to form this compound.[10]

-

Renal Excretion and Accumulation : In healthy individuals, this compound is efficiently excreted by the kidneys. However, in CKD, the decline in renal function leads to its accumulation in the blood.[10]

Mechanisms of this compound-Induced Renal Toxicity

This compound exerts its toxic effects on renal cells, particularly podocytes and tubular cells, primarily through the induction of oxidative stress and mitochondrial dysfunction.

Oxidative Stress and Glutathione (B108866) Depletion

The central mechanism of this compound toxicity is the disruption of cellular redox balance. It acts as a pro-oxidant by:

-

Depleting Glutathione (GSH) : this compound significantly decreases the levels of glutathione, the cell's primary non-enzymatic antioxidant.[9][11] This depletion renders cells highly vulnerable to oxidative damage.

-

Increasing Reactive Oxygen Species (ROS) : The toxin promotes the generation of ROS. While the exact mechanism is still under full investigation, evidence points towards the activation of NADPH oxidase as a source of this ROS.[10] This is analogous to the mechanism shown for the similar uremic toxin, p-cresyl sulfate, which activates NADPH oxidase, particularly the Nox4 isoform.

Mitochondrial Dysfunction

Mitochondria are a primary target of this compound-induced damage. The increased oxidative stress leads to:

-

Decreased ATP Production : this compound impairs mitochondrial function, resulting in reduced production of ATP, the cell's energy currency.[10]

-

Impaired Mitochondrial Biogenesis : The toxin has been shown to suppress the SIRT1/PGC-1α/Nrf1 signaling pathway.[10][12]

-

SIRT1 (Sirtuin 1) is a key regulator of cellular metabolism and stress responses.

-

PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) is a master regulator of mitochondrial biogenesis.

-

Nrf1 (Nuclear respiratory factor 1) is a transcription factor that promotes the expression of mitochondrial genes.

By inhibiting this axis, this compound prevents the creation of new, healthy mitochondria, leading to a decline in cellular bioenergetics and an accumulation of damaged organelles.[10]

-

Podocyte Injury and Fibrosis

The culmination of these cellular insults manifests as structural and functional damage to the kidney:

-

Podocyte Damage : Podocytes, the specialized cells of the glomerulus, are particularly sensitive to this compound. The toxin induces cell death (apoptosis) and effacement (flattening) of their foot processes, which disrupts the glomerular filtration barrier and leads to albuminuria (protein in the urine).[6][9]

-

Renal Fibrosis : Uremic toxins, including phenolic compounds, are known to activate pro-fibrotic signaling pathways, such as the Transforming growth factor-β (TGF-β) pathway.[13][14][15] Activation of TGF-β signaling leads to the excessive deposition of extracellular matrix proteins, resulting in glomerulosclerosis and tubulointerstitial fibrosis, the hallmarks of progressive CKD.[16]

Key Experimental Evidence

The role of this compound as a uremic toxin is substantiated by a robust body of in vitro, in vivo, and clinical evidence.

In Vitro Studies

Cell culture models have been crucial for dissecting the molecular mechanisms of this compound toxicity.

Table 1: Summary of Quantitative Data from In Vitro Studies

| Cell Type | Experiment | Concentration(s) | Key Finding | Citation(s) |

| Porcine Renal Tubular Cells | Glutathione Depletion | 0.2 - 10 mmol/L | Dose-dependent decrease in total glutathione levels. | [9] |

| Porcine Renal Tubular Cells | Oxidative Stress Vulnerability | 0.5 - 10 mmol/L | Pre-treatment with this compound significantly increased cell death (from 62% to 76-94%) upon exposure to 20 µmol/L H₂O₂. | [9] |

| Human Podocytes (HUPECs) | Cell Viability | 30 µM | Initial signs of toxicity observed. | [9] |

| Human Podocytes (HUPECs) | Cell Viability | ≥ 100 µM | Significant cell toxicity and decrease in glutathione levels. | [9] |

In Vivo Studies

Animal models of CKD and DKD have been essential for demonstrating the pathogenic effects of this compound in a complex biological system.

Table 2: Summary of Quantitative Data from In Vivo Studies

| Animal Model | Treatment | Key Finding | Citation(s) |

| db/db Mice (DKD model) | Oral administration of this compound (50 mg/kg) | Plasma this compound peaked at 64.53 ± 5.87 µM after 1 hour and induced albuminuria. | [8] |

| eNOS-KO Mice with induced diabetes (DKD model) | Diabetes Induction | Plasma this compound was significantly higher in diabetic mice (15.4 ± 2.73 µM) compared to non-diabetic controls (5.97 ± 0.47 µM), correlating with severe glomerular lesions. | [8] |

| Adenine-induced CKD Rats | 0.75% adenine (B156593) in diet | Established a widely used model of CKD with tubular obstruction, azotemia, and toxin accumulation, first proposed by Yokozawa in 1986. | [4] |

Clinical Studies

Studies in human patients with CKD have confirmed the clinical relevance of elevated this compound levels.

Table 3: Summary of this compound Concentrations in Human Subjects

| Patient Population | Measurement | Concentration | Citation(s) |

| Hemodialysis Patients | Highest individual serum concentration | 259.8 µmol/L | [9] |

| Diabetic Patient Cohort (U-CARE Study, n=362) | Serum this compound | Levels significantly correlated with basal albuminuria and predicted the 2-year progression of albuminuria in patients with microalbuminuria. | [6][8] |

| Hemodialysis Patients | Total this compound (pre-dialysis) | ~30-40 µg/mL | [12] |

| Hemodialysis Patients | Free this compound (pre-dialysis) | ~2-3 µg/mL | [12] |

Conclusion and Future Directions

The body of evidence conclusively identifies this compound as a clinically relevant, gut-derived uremic toxin that contributes to the progression of chronic kidney disease, particularly through mechanisms of oxidative stress, mitochondrial dysfunction, and podocyte injury. Its discovery highlights the critical role of the gut-kidney axis in CKD pathophysiology.

For drug development professionals, this compound and its biosynthetic pathway present novel therapeutic targets. Strategies could include:

-

Inhibition of Bacterial TPL : Developing inhibitors for the microbial enzyme that produces phenol could reduce the substrate for this compound synthesis.[6][9]

-

Oral Adsorbents : Using agents like AST-120 that bind uremic toxin precursors in the gut can lower serum levels of this compound.[12]

-

Modulation of Signaling Pathways : Targeting the downstream effects of this compound, such as activating the protective SIRT1/PGC-1α pathway or inhibiting NADPH oxidase and TGF-β signaling, may offer renoprotective benefits.

Further research is needed to fully delineate all the signaling pathways affected by this compound and to translate these preclinical findings into effective clinical therapies for patients with chronic kidney disease.

Appendices: Detailed Experimental Protocols

A.1 Protocol for In Vivo Model: Adenine-Induced Chronic Kidney Disease in Rodents

This protocol is a synthesis of commonly used methods to induce CKD via adenine administration, which causes 2,8-dihydroxyadenine (B126177) crystal deposition in renal tubules.[4][5][17]

-

Animal Selection : Use adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6), 6-8 weeks old.

-

Acclimatization : House animals in standard conditions for at least one week before the experiment.

-

Group Allocation : Randomly assign animals to a control group (standard diet/vehicle) and an adenine group.

-

Induction (4 weeks) :

-

Method A (Diet) : Provide the adenine group with powdered chow containing 0.75% (w/w) adenine. The control group receives the same chow without adenine.[5]

-

Method B (Oral Gavage) : Administer adenine via daily oral gavage at a dose of 50 mg/kg (for mice) or 200-600 mg/kg (for rats), suspended in a vehicle like 0.5% carboxymethylcellulose (CMC). The control group receives the vehicle alone.[17]

-

-

Monitoring : Record body weight and food/water intake weekly. At the end of the induction period, place animals in metabolic cages for 24-hour urine collection to measure albumin-to-creatinine ratio.

-

Endpoint Sample Collection : At the end of the study, anesthetize the animals. Collect blood via cardiac puncture for serum analysis (BUN, creatinine, this compound).

-

Tissue Harvest : Perfuse animals with saline. Harvest kidneys for weight measurement, fixation in 10% formalin for histology (H&E, Masson's trichrome staining for fibrosis), and snap-freezing in liquid nitrogen for molecular analysis (qPCR, Western blot).

A.2 Protocol for In Vitro Assay: Cell Viability (MTT Assay)

This protocol measures cell metabolic activity as an indicator of viability after exposure to a toxin like this compound.[13][18][19][20]

-

Cell Seeding : Seed renal cells (e.g., podocytes, HK-2 tubular cells) into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Toxin Treatment : Prepare stock solutions of this compound in serum-free medium. Remove the culture medium from the cells and replace it with 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 30, 100, 300 µM). Include a "medium only" blank control.

-

Incubation : Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

-

MTT Addition : Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).

-

Formazan (B1609692) Crystal Formation : Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

-

Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

Calculation : Subtract the average absorbance of the blank wells from all other values. Express the viability of treated cells as a percentage of the untreated control cells: (Abs_treated / Abs_control) * 100.

A.3 Protocol for In Vitro Assay: Glutathione (GSH) Measurement

This protocol describes a common colorimetric method (Ellman's reagent) for quantifying total glutathione.

-

Cell Culture and Treatment : Culture and treat cells with this compound as described in the cell viability protocol (steps 1-3).

-

Cell Lysis : After treatment, wash cells twice with ice-cold PBS. Lyse the cells by adding a suitable lysis buffer (e.g., buffer containing 1% Triton X-100 and protease inhibitors) and scraping.

-

Deproteinization : Add an equal volume of 10% trichloroacetic acid (TCA) to the cell lysate to precipitate proteins. Incubate on ice for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. Collect the supernatant, which contains the glutathione.

-

Standard Curve Preparation : Prepare a standard curve using known concentrations of GSH (e.g., 0-100 µM) in the same buffer as the samples.

-

Assay Reaction : In a 96-well plate, add in order:

-

100 µL of potassium phosphate (B84403) buffer (pH 7.5).

-

20 µL of sample supernatant or GSH standard.

-

10 µL of DTNB (Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid)) solution.

-

10 µL of glutathione reductase enzyme solution.

-

10 µL of NADPH solution.

-

-

Measurement : Immediately measure the rate of color change (formation of 2-nitro-5-thiobenzoate, TNB) by reading the absorbance at 412 nm every minute for 10 minutes using a microplate reader in kinetic mode.

-

Calculation : Calculate the rate of reaction (ΔAbs/min) for each sample and standard. Plot the standard curve and determine the concentration of glutathione in the samples. Normalize the results to the total protein content of the cell lysate (measured by a BCA or Bradford assay before deproteinization).

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. A Historical Perspective on Uremia and Uremic Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Uremic Toxins and Their Relation with Oxidative Stress Induced in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gut microbiome-derived this compound contributes to albuminuria in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenol - Wikipedia [en.wikipedia.org]

- 8. medrxiv.org [medrxiv.org]

- 9. Gut microbiome-derived this compound contributes to albuminuria in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diabetic Kidney Disease: Contribution of this compound Derived from Dietary Tyrosine upon Gut Microbiota Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phenylsulfate-induced oxidative stress and mitochondrial dysfunction in podocytes are ameliorated by Astragaloside IV a… [ouci.dntb.gov.ua]

- 13. TGF-β signaling in the kidney: profibrotic and protective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Targeting TGF-β Signaling in Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Exploring the Role of Phenolic Compounds in Chronic Kidney Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Polyphenols and Their Metabolites in Renal Diseases: An Overview | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

Phenyl Sulfate Signaling Pathway Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl sulfate (B86663), a gut microbiota-derived metabolite, has emerged as a significant uremic toxin and a key player in the pathophysiology of several diseases, most notably diabetic kidney disease.[1][2] Unlike classical signaling molecules with dedicated receptor-ligand interactions, phenyl sulfate appears to exert its detrimental effects primarily by inducing a state of cellular stress, which in turn activates multiple downstream signaling cascades. This technical guide provides a comprehensive overview of the this compound production pathway, its molecular mechanisms of action, and its pathological consequences. We present quantitative data from key studies, detailed experimental protocols for its investigation, and visual diagrams of the involved pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is an organic compound produced from the metabolism of dietary tyrosine by gut bacteria.[3][4] The initial step involves the conversion of tyrosine to phenol (B47542) by bacterial tyrosine phenol-lyases.[4] Phenol is then absorbed into the bloodstream and subsequently sulfated in the liver to form this compound.[3] Under normal physiological conditions, this compound is efficiently cleared by the kidneys. However, in conditions such as chronic kidney disease (CKD), its levels accumulate in the serum, leading to a state of uremia and contributing to disease progression.[5][6] This document will delve into the core mechanisms by which elevated this compound levels impact cellular function, with a focus on oxidative stress and subsequent signaling events.

This compound Production and Metabolism

The generation of this compound is a multi-step process involving both the gut microbiome and host metabolism. The key steps are outlined below and visualized in the accompanying diagram.

Molecular Mechanisms of this compound Action

The primary pathogenic mechanism of this compound is the induction of oxidative stress, primarily through the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant.[5][6] This depletion renders cells vulnerable to damage from reactive oxygen species (ROS). The downstream consequences of this oxidative stress are multifaceted and can trigger various signaling pathways, although a direct, high-affinity receptor for this compound has not been identified.

Induction of Oxidative Stress

This compound treatment has been shown to decrease glutathione levels in a dose-dependent manner in renal tubular cells.[7] This reduction in antioxidant capacity leads to an increase in ROS, which can damage cellular components such as lipids, proteins, and DNA. This oxidative stress is a central node in the pathology driven by this compound.

Downstream Signaling Pathways

While not a classical signaling molecule, the cellular stress induced by this compound can activate several signaling pathways implicated in inflammation, fibrosis, and apoptosis. The precise mechanisms are still under investigation, but likely involve the activation of stress-responsive kinases and transcription factors. The potential involvement of pathways such as NF-κB and TGF-β is an active area of research.

Quantitative Data on this compound Effects

The following tables summarize quantitative data from key studies investigating the effects of this compound.

Table 1: In Vitro Effects of this compound on Porcine Renal Tubular Cells [7]

| This compound Concentration (mmol/L) | Glutathione Levels (% of Control) | Cell Viability with 20 µmol/L H₂O₂ (% Decrease) |

| 0 (Control) | 100 | 62 |

| 0.2 | Not specified | Not specified |

| 0.5 | ~80 | 76 |

| 2 | ~60 | 81 |

| 5 | ~40 | 89 |

| 10 | ~20 | 94 |

Table 2: In Vivo and In Vitro Dosing of this compound [8][9]

| Model System | This compound Dose/Concentration | Observed Effect |

| db/db mouse model of diabetes | 50 mg/kg | Induces podocyte damage and albuminuria |

| Differentiated human urinary podocyte-like epithelial cells (HUPECs) | 30 µM | Reduces survival, decreases glutathione (GSH) levels, and induces mitochondrial dysfunction |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound signaling pathway.

Measurement of this compound in Serum by LC-MS/MS

Objective: To quantify the concentration of this compound in serum samples.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reverse-phase column

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Water (LC-MS grade)

-

This compound standard

-

Internal standard (e.g., deuterated this compound)

-

Serum samples

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Sample Preparation: a. Thaw serum samples on ice. b. In a microcentrifuge tube, mix 50 µL of serum with 150 µL of ice-cold acetonitrile containing the internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

LC-MS/MS Analysis: a. Inject a 5-10 µL aliquot of the prepared sample onto the LC-MS/MS system. b. Chromatographic Separation:

- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in acetonitrile

- Use a gradient elution to separate this compound from other serum components. A typical gradient might be:

- 0-1 min: 5% B

- 1-5 min: 5-95% B

- 5-7 min: 95% B

- 7-7.1 min: 95-5% B

- 7.1-10 min: 5% B

- Flow rate: 0.3-0.5 mL/min c. Mass Spectrometry Detection:

- Operate the mass spectrometer in negative ion mode.

- Use multiple reaction monitoring (MRM) to detect the transition of the precursor ion of this compound to its product ion.

-

Quantification: a. Generate a standard curve using known concentrations of this compound. b. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Quantification of Intracellular Glutathione (GSH)

Objective: To measure the levels of GSH in cells treated with this compound.

Materials:

-

Cultured cells (e.g., renal tubular cells, podocytes)

-

This compound

-

GSH quantification assay kit (e.g., based on DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) or a fluorescent probe)

-

Cell lysis buffer

-

Phosphate-buffered saline (PBS)

-

96-well plate

-

Plate reader (absorbance or fluorescence)

Protocol:

-

Cell Culture and Treatment: a. Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours). Include an untreated control group.

-

Cell Lysis: a. After treatment, remove the culture medium and wash the cells twice with ice-cold PBS. b. Add cell lysis buffer to each well and incubate on ice for 10 minutes. c. Scrape the cells and transfer the lysate to microcentrifuge tubes. d. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the intracellular components.

-

GSH Assay (DTNB-based): a. Prepare GSH standards of known concentrations. b. In a new 96-well plate, add a specific volume of the cell lysate supernatant and the GSH standards to separate wells. c. Add the DTNB reagent from the kit to all wells. d. Incubate at room temperature for 15-20 minutes, protected from light. e. Measure the absorbance at the recommended wavelength (typically 412 nm) using a plate reader.

-

Data Analysis: a. Generate a standard curve from the absorbance readings of the GSH standards. b. Determine the GSH concentration in the cell lysates from the standard curve. c. Normalize the GSH concentration to the total protein concentration of the lysate (determined by a separate protein assay, e.g., BCA assay). d. Express the results as a percentage of the untreated control.

Podocyte Apoptosis Assay by Flow Cytometry

Objective: To assess the induction of apoptosis in podocytes following treatment with this compound.

Materials:

-

Cultured podocytes

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Binding buffer

-

Flow cytometer

-

FACS tubes

Protocol:

-

Cell Culture and Treatment: a. Culture podocytes in appropriate culture vessels. b. Treat the cells with this compound at the desired concentrations and for the specified duration. Include a positive control for apoptosis (e.g., staurosporine) and an untreated negative control.

-

Cell Harvesting and Staining: a. After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. b. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. c. Wash the cells twice with ice-cold PBS. d. Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. e. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube. f. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. g. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. h. Add 400 µL of 1X binding buffer to each tube.

-

Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use appropriate compensation controls for FITC and PI. c. Gate the cell population based on forward and side scatter to exclude debris. d. Analyze the fluorescence of the cells:

- Annexin V-negative, PI-negative: Live cells

- Annexin V-positive, PI-negative: Early apoptotic cells

- Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

- Annexin V-negative, PI-positive: Necrotic cells

-

Data Analysis: a. Quantify the percentage of cells in each quadrant. b. Compare the percentage of apoptotic cells (early and late) in the this compound-treated groups to the control groups.

Conclusion

This compound represents a critical link between the gut microbiome and the pathogenesis of kidney disease. Its primary mechanism of action revolves around the induction of oxidative stress through the depletion of glutathione, leading to cellular damage, particularly in podocytes. While it may not activate a single, linear signaling pathway, the cellular stress it causes can trigger a cascade of downstream events that contribute to inflammation, fibrosis, and apoptosis. The experimental protocols and quantitative data provided in this guide offer a framework for researchers and drug development professionals to further investigate the pathological roles of this compound and to explore potential therapeutic interventions aimed at mitigating its harmful effects. Further research is warranted to fully elucidate the complex downstream signaling networks activated by this compound-induced oxidative stress.

References

- 1. This compound, indoxyl sulfate and p-cresyl sulfate decrease glutathione level to render cells vulnerable to oxidative stress in renal tubular cells | PLOS One [journals.plos.org]

- 2. Gut microbiome-derived this compound contributes to albuminuria in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Phenol sulphate (HMDB0060015) [hmdb.ca]

- 4. Diabetic Kidney Disease: Contribution of this compound Derived from Dietary Tyrosine upon Gut Microbiota Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, indoxyl sulfate and p-cresyl sulfate decrease glutathione level to render cells vulnerable to oxidative stress in renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, indoxyl sulfate and p-cresyl sulfate decrease glutathione level to render cells vulnerable to oxidative stress in renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Faculty Collaboration Database - Gut microbiome-derived this compound contributes to albuminuria in diabetic kidney disease. Nat Commun 2019 Apr 23;10(1):1835 [fcd.mcw.edu]

Phenyl Sulfate: A Technical Guide to its Absorption and Tissue Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl sulfate (B86663), a gut microbiota-derived metabolite, has garnered significant attention in the scientific community due to its association with various physiological and pathological processes, particularly in the context of chronic kidney disease (CKD) and diabetic kidney disease (DKD). As a protein-bound uremic toxin, its accumulation in the body can lead to cellular damage and organ dysfunction. Understanding the absorption, distribution, and underlying molecular mechanisms of phenyl sulfate is crucial for developing effective therapeutic strategies to mitigate its toxic effects. This technical guide provides a comprehensive overview of the current knowledge on this compound absorption and tissue distribution, detailing experimental protocols and summarizing available quantitative data. It also delves into the key signaling pathways modulated by this metabolite, offering a foundation for further research in this critical area.

Introduction